REACTION_CXSMILES
|
[O:1]=[S:2]1(=[O:20])[CH2:6][CH2:5][CH2:4][N:3]1[CH:7]1[CH2:12][CH2:11][N:10](CC2C=CC=CC=2)[CH2:9][CH2:8]1>[OH-].[Pd+2].[OH-].CO>[O:20]=[S:2]1(=[O:1])[CH2:6][CH2:5][CH2:4][N:3]1[CH:7]1[CH2:12][CH2:11][NH:10][CH2:9][CH2:8]1 |f:1.2.3|
|
Name
|
4-(1,1-dioxo-1λ6-isothiazolidin-2-yl)-1-benzylpiperidine
|
Quantity
|
252 mg
|
Type
|
reactant
|
Smiles
|
O=S1(N(CCC1)C1CCN(CC1)CC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
100 mg
|
Type
|
catalyst
|
Smiles
|
[OH-].[Pd+2].[OH-]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring at room temperature for 5 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CUSTOM
|
Details
|
to remove the palladium catalyst
|
Type
|
CONCENTRATION
|
Details
|
followed by concentration under reduced pressure
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |